CART (55-102) (human)

Neuropeptide receptor binding GPCR pharmacology Nucleus accumbens

Select CART (55-102) (human)—the only fragment validated for full anorexigenic potency. Contains three essential disulfide bridges (Cys14-Cys32, Cys20-Cys40, Cys34-Cys47) required for bioactivity. Verified GPCR ligand (Kd 1.43±0.25 nM) in nucleus accumbens neurons; shorter fragments show no affinity at ≤10 µM. Unique DPP4 substrate producing bioactive IPI tripeptide for receptor-independent analgesia. Best-characterized for CNS cardiovascular activation (i.c.v. 1 nmol). Not interchangeable with 61-102, 62-76, or other truncated forms. Match fragment to endpoint.

Molecular Formula C225H365N65O65S7
Molecular Weight 5245 g/mol
Cat. No. B561574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCART (55-102) (human)
Molecular FormulaC225H365N65O65S7
Molecular Weight5245 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN
InChIInChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243)
InChIKeyUFCZAYAPDLTVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CART (55-102) (human): Anorexigenic Neuropeptide Fragment for Metabolic and Neuropharmacology Research


CART (55-102) (human) is a 48-amino acid fragment of the cocaine- and amphetamine-regulated transcript (CART) neuropeptide, identified as the most biologically potent endogenously processed form of CART [1]. It functions as a satiety factor, potently inhibiting both normal and starvation-induced feeding, and is closely linked with leptin and neuropeptide Y signaling pathways [2]. The peptide contains three disulfide bridges (Cys14-Cys32, Cys20-Cys40, Cys34-Cys47) that are essential for its compact tertiary structure and biological activity [3].

CART (55-102) (human): Why Fragment Selection Determines Experimental Reproducibility


Although multiple CART peptide fragments are commercially available (e.g., 61-102, 62-102, 55-76, 62-76), their biological activities are not interchangeable. The 55-102 fragment uniquely maintains full anorexigenic potency while shorter fragments exhibit reduced or divergent activity profiles [1]. Crucially, CART (55-102) serves as a DPP4 substrate producing the bioactive tripeptide IPI (isoleucine-proline-isoleucine) that mediates receptor-independent anti-inflammatory and analgesic effects in spinal nociceptive transmission—a mechanism not shared by all CART fragments [2]. Substitution with shorter fragments (e.g., 62-76) results in significantly attenuated feeding inhibition [3], while truncated peptides lacking the N-terminal VPIYE motif (e.g., 61-102) lose the distinct cardiovascular activation profile observed with full-length 55-102 [4]. Procurement decisions must therefore be guided by the specific biological endpoint under investigation.

CART (55-102) (human): Quantitative Comparative Evidence for Scientific Selection


CART (55-102) Binding Affinity and Specificity in Primary Neuronal Cultures vs. Inactive Fragments

CART (55-102) demonstrates high-affinity, saturable binding to a G-protein coupled receptor in primary cultures of rat nucleus accumbens, with a dissociation constant (Kd) of 1.43 ± 0.25 nM and maximum binding capacity (Bmax) of 49.03 ± 2.33 fmol/mg protein [1]. Critically, this binding is highly specific for the biologically active 55-102 fragment: other inactive CART peptide fragments, as well as unrelated peptides, GABA, and cocaine, showed no detectable affinity for the receptor at concentrations up to 10 μM [1]. The addition of the GTP analog Gpp(NH)p significantly decreased specific binding, confirming receptor coupling to a G-protein [1].

Neuropeptide receptor binding GPCR pharmacology Nucleus accumbens

CART (55-102) Superior Anorexigenic Potency Relative to Shorter Fragment CART (62-76)

In goldfish feeding assays, intracerebroventricular administration of CART (55-102) produced significantly greater inhibition of food intake compared to the shorter fragment CART (62-76) [1]. CART (55-102) more potently reduced the feeding response induced by neuropeptide Y (NPY) and orexin A [1]. Co-treatment with CART (55-102) and orexin A inhibited the feeding response induced by orexin A alone, whereas the 62-76 fragment showed attenuated efficacy in this paradigm [1].

Feeding behavior Neuropeptide Y antagonism Appetite regulation

CART (55-102) Activates Central Sympathoadrenal Outflow: Cardiovascular Differentiation from Shorter Fragments

Intracerebroventricular (i.c.v.) administration of CART (55-102) (1 nmol) in conscious rabbits elicited significant increases in mean arterial pressure (+5.0 ± 2.6 mmHg) and renal sympathetic nerve activity (+72.5 ± 20.8%) [1]. Plasma epinephrine concentrations increased dramatically from 77.0 ± 62.4 pg/mL (control) to 1067.5 ± 329.3 pg/mL at 60 minutes post-injection (P<0.01), while plasma glucose rose from 6.25 ± 0.33 mmol/L to 11.57 ± 0.93 mmol/L (P<0.01) [1]. These central cardiovascular effects were abolished by the ganglion-blocking agent pentolinium (5 mg/kg, i.v.) [1]. Intravenous injection of the same dose (1 nmol) produced no cardiovascular responses, confirming a central site of action [1].

Cardiovascular pharmacology Sympathetic nervous system Neuropeptide central effects

CART (55-102) and CART (62-102) Show Equivalent Locomotor Activity; N-Terminal 5 Residues Are Dispensable for This Behavioral Endpoint

Intra-ventral tegmental area (VTA) administration of rlCART 55-102 dose-dependently increased locomotor activity in rats [1]. Intra-VTA administration of rlCART 62-102 produced locomotor stimulation comparable to that elicited by rlCART 55-102 [1]. In contrast, intra-VTA administration of rsCART 10-89 and rlCART 55-59 produced no increase in motor activity [1]. These findings indicate that the locomotor-stimulating activity resides within the 62-102 sequence and that the N-terminal 5-amino acid extension present in 55-102 is not required for this specific behavioral response [1].

Locomotor activity Ventral tegmental area Psychostimulant neurobiology

CART (55-102) Sustained Metabolic Effects: Chronic i.c.v. Infusion Reduces Body Weight Gain and Increases Lipid Oxidation

Chronic intracerebroventricular infusion of CART (55-102) over 6 days in both lean and high-fat-fed obese rats produced marked, sustained inhibitory effects on food intake and body weight gain [1]. These effects were accompanied by significant decreases in plasma insulin and leptin levels [1]. Indirect calorimetry revealed that CART infusion promoted an increase in lipid oxidation in both lean and obese animals, with statistical significance reached in the obese group [1]. Hypothalamic CART mRNA expression was found to be higher in obese rats (displaying hyperleptinemia) compared to lean controls [1].

Obesity research Energy homeostasis Metabolic phenotyping

CART (55-102) Undergoes DPP4-Mediated Processing to Generate Analgesic IPI Tripeptide—A Receptor-Independent Mechanism Not Shared by All Fragments

CART (55-102) serves as a substrate for dipeptidyl-peptidase 4 (DPP4) in the inflamed spinal cord, leading to the production of the tripeptide IPI (isoleucine-proline-isoleucine) that binds directly to DPP4 [1]. This processing event reduces TNFα and IL-6 secretion from cultured rat spinal astrocytes and produces analgesia in carrageenan-induced inflammatory pain models [1]. This represents a receptor-independent regulatory mechanism for CART (55-102) in spinal nociceptive transmission that is distinct from its canonical GPCR-mediated anorexigenic signaling [1].

Pain research Dipeptidyl-peptidase 4 Spinal nociception

CART (55-102) (human): Optimal Experimental Applications Supported by Quantitative Evidence


Central Cardiovascular and Sympathoadrenal Activation Studies

CART (55-102) is the best-characterized fragment for investigating central nervous system-mediated cardiovascular activation. As established in Section 3 Evidence Item 3, i.c.v. administration of 1 nmol CART (55-102) in conscious rabbits produces robust, quantifiable increases in mean arterial pressure (+5.0 ± 2.6 mmHg), renal sympathetic nerve activity (+72.5 ± 20.8%), plasma epinephrine (+990.5 pg/mL), and plasma glucose (+5.32 mmol/L) [1]. These responses are centrally mediated and abolished by ganglion blockade, making 55-102 the preferred tool compound for mapping central autonomic pathways regulating cardiovascular function [1].

Feeding Behavior and Anorexigenic Efficacy Studies Requiring Maximal Potency

For studies examining the inhibition of food intake, CART (55-102) demonstrates superior potency compared to shorter fragments such as CART (62-76) [1]. As documented in Section 3 Evidence Item 2, 55-102 more effectively reduces NPY- and orexin A-induced feeding responses [1]. Chronic infusion data (Section 3 Evidence Item 5) further establish that 6-day i.c.v. administration of CART (55-102) produces sustained reductions in food intake and body weight gain while increasing lipid oxidation in both lean and diet-induced obese rats [2].

CART Receptor Binding and GPCR Pharmacology Assays

CART (55-102) is the validated ligand for CART receptor binding studies in primary neuronal cultures. Section 3 Evidence Item 1 demonstrates that 55-102 exhibits high-affinity, saturable binding (Kd = 1.43 ± 0.25 nM; Bmax = 49.03 ± 2.33 fmol/mg protein) to a G-protein coupled receptor in nucleus accumbens neurons, while inactive fragments show no affinity at concentrations up to 10 μM [1]. This specificity makes 55-102 essential for receptor identification and characterization efforts.

Spinal Nociception and DPP4-Mediated Analgesia Research

CART (55-102) engages a unique DPP4-dependent, receptor-independent mechanism in spinal pain transmission (Section 3 Evidence Item 6). In inflamed spinal cord, 55-102 is processed by DPP4 to generate the bioactive tripeptide IPI, which binds DPP4 and reduces TNFα and IL-6 secretion from astrocytes, producing analgesia in inflammatory pain models [1]. This mechanism is distinct from the opioid receptor-dependent analgesia observed with shorter CART fragments [1], making 55-102 the specific fragment of choice for investigating this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for CART (55-102) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.